

Glutaminase-IN-3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Glutaminase-IN-3	
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An In-depth Technical Guide to Glutaminase-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaminase-IN-3, also identified as compound 657 in patent literature, is a potent and selective allosteric inhibitor of Glutaminase 1 (GLS1).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Glutaminase-IN-3. It details its mechanism of action as an allosteric inhibitor and provides established experimental protocols for its synthesis and evaluation. The information presented herein is intended to support researchers and drug development professionals in the investigation and potential application of this compound in oncology and other therapeutic areas where glutaminase inhibition is a validated strategy.

Chemical Structure and Properties

Glutaminase-IN-3 is a complex heterocyclic molecule containing a thiadiazole and a pyridazine ring system. Its detailed chemical identifiers and properties are summarized below.

Chemical Identifiers



Identifier	Value	
IUPAC Name	N-[6-[4-(5-Amino-1,3,4-thiadiazol-2-yl)butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide[4][5]	
CAS Number	1439399-45-7[2][6][7][8][9]	
SMILES	FC(F) (F)Oc1cccc(CC(=O)Nc2nnc(CCCCc3snnc3N)cc 2)c1	

Chemical Structure of Glutaminase-IN-3

[Image of the 2D chemical structure of Glutaminase-IN-3 would be displayed here. Due to current limitations, a visual representation cannot be generated directly. Please refer to the SMILES string and IUPAC name for the definitive structure.

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Caption: 2D Chemical Structure of Glutaminase-IN-3.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C19H19F3N6O2S	[2][6]
Molecular Weight	452.45 g/mol	[2]
Appearance	Solid	
Solubility	Soluble in DMSO	[2]
Storage	Store at -20°C for long-term stability.	[7]

Biological Activity and Mechanism of Action

Glutaminase-IN-3 is a potent inhibitor of Glutaminase 1 (GLS1), the kidney-type glutaminase, with a reported IC50 of 0.24 μ M.[1][2][3] GLS1 is a critical enzyme in cancer metabolism,

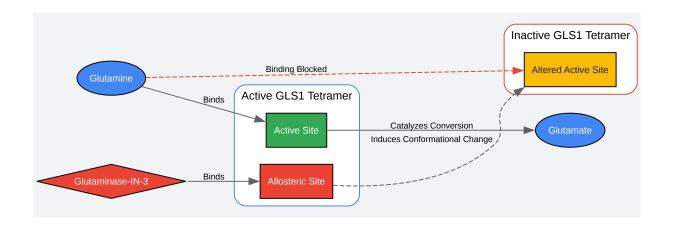


responsible for the conversion of glutamine to glutamate, a key step in providing cancer cells with essential metabolites for growth and proliferation.

Mechanism of Action: Allosteric Inhibition

Glutaminase-IN-3 functions as an allosteric inhibitor of GLS1.[10][11][12][13][14] This means it does not bind to the active site of the enzyme where glutamine binds, but rather to a distinct, remote site. Binding to this allosteric site induces a conformational change in the enzyme, which ultimately leads to a reduction in its catalytic activity. This mode of inhibition offers potential advantages in terms of specificity and the ability to overcome resistance mechanisms that may arise from mutations in the active site.

The following diagram illustrates the general mechanism of allosteric inhibition of GLS1 by **Glutaminase-IN-3**.



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Caption: Allosteric inhibition of GLS1 by Glutaminase-IN-3.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Glutaminase-IN-3** as described in the patent literature, and a representative protocol for assessing its inhibitory activity.



Synthesis of Glutaminase-IN-3 (Compound 657)

The synthesis of **Glutaminase-IN-3** is detailed in patent WO2014089048A1. The following is a representative multi-step synthetic workflow.



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Caption: Synthetic workflow for **Glutaminase-IN-3**.

Detailed Protocol (based on general procedures in WO2014089048A1):

- Step 1: Coupling of Precursors: A protected amino-thiadiazole derivative is coupled with a
 functionalized pyridazine intermediate. This is typically achieved through a nucleophilic
 substitution or a cross-coupling reaction.
- Step 2: Deprotection: The protecting group on the resulting intermediate is removed under appropriate conditions to reveal a free amine.
- Step 3: Amide Bond Formation: The deprotected intermediate is then reacted with 2-(3(trifluoromethoxy)phenyl)acetic acid in the presence of a coupling agent (e.g., HATU,
 HOBt/EDC) and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF) to form the final
 amide bond, yielding Glutaminase-IN-3.
- Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Glutaminase Activity Assay

The activity of glutaminase and the inhibitory effect of **Glutaminase-IN-3** can be determined by measuring the production of glutamate. A common method is a coupled enzyme assay.

Principle:



Glutaminase converts glutamine to glutamate. The glutamate produced is then used as a substrate by glutamate dehydrogenase (GDH) in the presence of NAD+, which reduces NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

Materials:

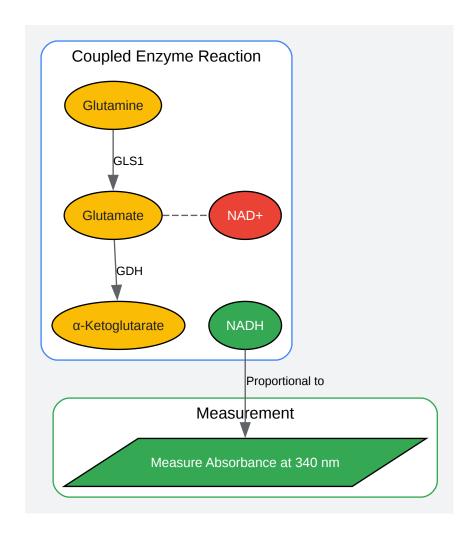
- Recombinant human GLS1 enzyme
- Glutaminase-IN-3
- · L-glutamine
- Tris-HCl buffer (pH 8.0)
- NAD+
- Glutamate dehydrogenase (GDH)
- 96-well microplate
- Microplate reader capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and GDH.
- Add varying concentrations of Glutaminase-IN-3 (dissolved in DMSO) to the wells of the microplate. Include a vehicle control (DMSO only).
- Add the GLS1 enzyme to all wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
- Initiate the reaction by adding L-glutamine to all wells.
- Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for a set period (e.g., 30-60 minutes).



- Calculate the initial reaction velocity for each concentration of the inhibitor.
- Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.



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Caption: Workflow of a coupled glutaminase activity assay.

Conclusion

Glutaminase-IN-3 is a valuable research tool for studying the role of GLS1 in various physiological and pathological processes, particularly in cancer. Its potent and allosteric mechanism of action makes it an attractive candidate for further investigation and development. This guide provides the foundational chemical, biological, and methodological information to facilitate such research endeavors.



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- To cite this document: BenchChem. [Glutaminase-IN-3 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2397258#glutaminase-in-3-chemical-structure-and-properties]

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